
Methyl 4-((4-propylphenyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((4-propylphenyl)amino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a butanoate ester linked to a 4-propylphenyl group via an amino linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-propylphenyl)amino)butanoate typically involves the esterification of 4-((4-propylphenyl)amino)butanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of catalysts and optimized reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((4-propylphenyl)amino)butanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as alkyl halides under appropriate conditions.
Major Products
Hydrolysis: 4-((4-propylphenyl)amino)butanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((4-propylphenyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of Methyl 4-((4-propylphenyl)amino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 4-((4-propylphenyl)amino)butanoic acid, which can interact with biological pathways. The amino group may also participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Another ester with a simpler structure, used in flavoring and fragrances.
Ethyl acetate: A common ester used as a solvent and in the production of fragrances.
Methyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate: A synthetic cannabinoid with similar ester functionality.
Uniqueness
Methyl 4-((4-propylphenyl)amino)butanoate is unique due to its specific structure, which combines an ester and an amino group linked to a 4-propylphenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
methyl 4-(4-propylanilino)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-5-12-7-9-13(10-8-12)15-11-4-6-14(16)17-2/h7-10,15H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
SKMBGKGKUZEGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)NCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



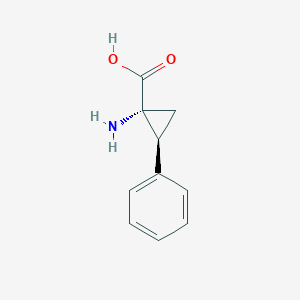
![3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13510068.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)



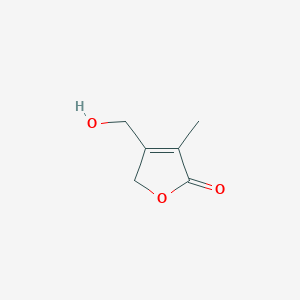

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13510121.png)
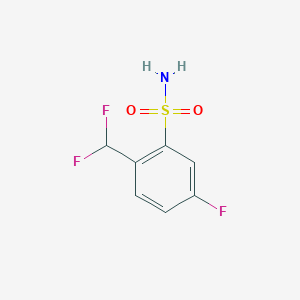
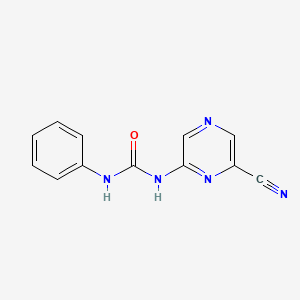
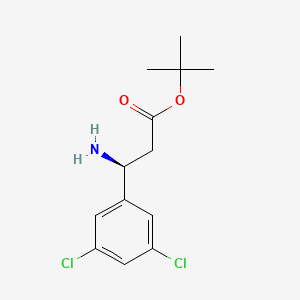
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)
